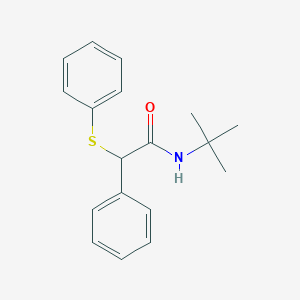

N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide

Description

N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide is a substituted acetamide derivative featuring a tert-butyl group, two phenyl rings, and a sulfur-containing sulfanyl (thioether) linkage. The phenylsulfanyl moiety may contribute to redox activity or intermolecular interactions, as seen in structurally related compounds .

Properties

IUPAC Name |

N-tert-butyl-2-phenyl-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS/c1-18(2,3)19-17(20)16(14-10-6-4-7-11-14)21-15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYCSVGTJKLERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide can be synthesized through several methods. One efficient synthesis involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C. This method yields N-tert-butyl amides in high yields (87-97%) within a short reaction time .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of solvent-free conditions and mild reaction temperatures makes the process cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can act as a radical scavenger, while the amide group can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-Benzothiazolyl-2-Phenyl Acetamide Derivatives

A series of N-benzothiazolyl-2-phenyl acetamide derivatives (e.g., compounds 47–50) were synthesized and evaluated for antimicrobial activity. These compounds feature a benzothiazole-sulfonyl group instead of the phenylsulfanyl moiety. Notably:

- Compound 47 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) showed potent activity against gram-positive bacteria (MIC = 1.56 µg/mL) .

- Compound 49 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) exhibited antifungal activity against Candida albicans (MIC = 3.12 µg/mL) .

Key Difference : The benzothiazole-sulfonyl group enhances antibacterial potency compared to the phenylsulfanyl group in the target compound, likely due to improved electron-withdrawing properties and hydrogen-bonding capacity.

N-(4-Bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide (12i)

Molecular docking revealed that the bromophenyl and methoxybenzoyl groups form critical hydrophobic interactions with enzyme active sites .

Key Difference : The absence of a sulfanyl group and the presence of a bromophenyl substituent in 12i highlight how halogenation can enhance enzyme inhibition compared to the sulfur-containing target compound.

Sulfanyl-Containing Analogues

N-Phenyl-2-(phenylsulfanyl)acetamide

This analog lacks the tert-butyl group but shares the phenylsulfanyl moiety. Crystallographic studies revealed a planar conformation with a Cphenyl–S–C–Ccarbonyl torsion angle of ~80°, facilitating π-π stacking and sulfur-mediated interactions .

N-(2-Methoxyphenyl)-2-(phenylsulfanyl)acetamide

With a methoxy group on the phenyl ring, this compound has a molecular weight of 273.35 g/mol and a logP of 3.07, indicating moderate lipophilicity. The methoxy group may enhance solubility but reduce membrane permeability compared to the tert-butyl variant .

tert-Butyl-Containing Analogues

N-tert-butyl-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide

Synthesized via a multicomponent reaction, this fluorinated derivative has a molecular weight of 308.19 g/mol and a melting point of 155–157°C. The fluorine atom may increase metabolic stability, while the propyl chain introduces conformational flexibility .

N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

While biological data are unavailable, the pyridinyl-triazole moiety could mimic ATP-binding motifs in enzymes .

Comparative Data Table

Biological Activity

N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a phenylsulfanyl moiety attached to an acetamide backbone. Its chemical structure can be represented as follows:

This structural configuration contributes to its lipophilicity and potential interactions with various biological targets.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells.

| Activity | Measurement Method | Result |

|---|---|---|

| Antioxidant Activity | ORAC-FL assay | Comparable to Trolox |

The antioxidant capacity of this compound suggests potential applications in preventing oxidative damage in various diseases.

Acetylcholinesterase Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. AChE inhibitors are of great interest in the treatment of neurodegenerative diseases like Alzheimer's.

| Compound | IC50 (mM) |

|---|---|

| This compound | 1.56 ± 0.02 |

This IC50 value indicates that the compound has a potent inhibitory effect on AChE, which could be beneficial in enhancing cholinergic neurotransmission.

Anti-Cancer Activity

In vitro studies have shown that this compound exhibits anti-cancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| U251 (glioblastoma) | 0.94 |

These findings suggest that the compound may inhibit cancer cell proliferation and induce apoptosis, making it a candidate for further investigation in cancer therapy.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- AChE Binding : Molecular docking studies indicate that the compound binds to the active site of AChE, leading to decreased enzyme activity.

- Antioxidant Mechanism : The phenolic structure contributes to its ability to donate electrons and neutralize free radicals, thereby reducing oxidative stress.

- Apoptotic Pathways : In cancer cells, the compound may activate pathways leading to programmed cell death, although the exact mechanisms require further elucidation.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Neuroprotection : A study highlighted its neuroprotective effects against oxidative stress in neuronal cell lines, showing increased cell viability after treatment with the compound compared to controls.

- Anti-Cancer Efficacy : Another research article reported that treatment with this compound significantly reduced tumor size in animal models of glioblastoma, indicating its potential as an anti-cancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.